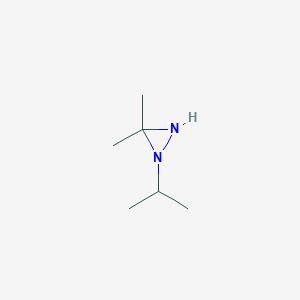

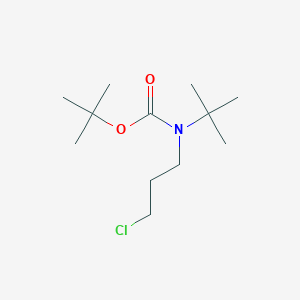

3,3-Dimethyl-1-isopropyldiaziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-1-isopropyldiaziridine (DIAD) is a diazirine compound that has gained significant attention in scientific research due to its unique properties. DIAD is a photoactivatable crosslinker that is widely used in biochemical and physiological studies to investigate protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.

Mecanismo De Acción

3,3-Dimethyl-1-isopropyldiaziridine has a diazirine group that can be activated by ultraviolet (UV) light. When exposed to UV light, the diazirine group undergoes a photochemical reaction that generates a highly reactive carbene intermediate. The carbene intermediate can react with nearby molecules, forming covalent bonds and crosslinking the molecules.

Efectos Bioquímicos Y Fisiológicos

3,3-Dimethyl-1-isopropyldiaziridine has been shown to be non-toxic to cells and has minimal effects on protein function. However, the crosslinking of proteins can alter their conformation and affect their function. Therefore, it is important to carefully design experiments and control the amount of 3,3-Dimethyl-1-isopropyldiaziridine used.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,3-Dimethyl-1-isopropyldiaziridine has several advantages over other crosslinkers. It is small and can penetrate into small crevices in proteins, allowing for more precise crosslinking. It is also photoactivatable, allowing for precise control over the crosslinking reaction. However, 3,3-Dimethyl-1-isopropyldiaziridine has limitations as well. It can only crosslink molecules that are in close proximity, limiting its use in studying interactions between molecules that are far apart. Additionally, the carbene intermediate generated by 3,3-Dimethyl-1-isopropyldiaziridine can react with other molecules in the cell, leading to non-specific crosslinking.

Direcciones Futuras

3,3-Dimethyl-1-isopropyldiaziridine has many potential future applications in scientific research. One potential application is in the study of membrane proteins, which are difficult to study due to their hydrophobic nature. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink membrane proteins and identify their binding partners. Another potential application is in the study of protein conformational changes. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink proteins in different conformations, allowing for the identification of the amino acid residues that are involved in the conformational changes. Additionally, 3,3-Dimethyl-1-isopropyldiaziridine can be used to study the interactions between proteins and small molecules, such as drugs. By crosslinking proteins and small molecules, researchers can identify the binding sites of the small molecules on the proteins and design more effective drugs.

Conclusion

In conclusion, 3,3-Dimethyl-1-isopropyldiaziridine is a photoactivatable crosslinker that has gained significant attention in scientific research due to its unique properties. 3,3-Dimethyl-1-isopropyldiaziridine is widely used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Its small size and photoactivatable nature make it a powerful tool for studying protein structure and function. While 3,3-Dimethyl-1-isopropyldiaziridine has limitations, its potential future applications in scientific research make it an exciting area of study.

Métodos De Síntesis

3,3-Dimethyl-1-isopropyldiaziridine can be synthesized by the reaction of diazomethane with 3,3-dimethyl-1-butene in the presence of a catalyst such as copper(II) acetate. The reaction yields a mixture of the cis- and trans-isomers of 3,3-Dimethyl-1-isopropyldiaziridine. The cis-isomer is more stable than the trans-isomer and is commonly used in scientific research.

Aplicaciones Científicas De Investigación

3,3-Dimethyl-1-isopropyldiaziridine is widely used in scientific research as a photoactivatable crosslinker. It is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 3,3-Dimethyl-1-isopropyldiaziridine is also used to investigate the conformational changes in proteins and to identify the binding sites of ligands on proteins.

Propiedades

Número CAS |

137675-05-9 |

|---|---|

Nombre del producto |

3,3-Dimethyl-1-isopropyldiaziridine |

Fórmula molecular |

C6H14N2 |

Peso molecular |

114.19 g/mol |

Nombre IUPAC |

3,3-dimethyl-1-propan-2-yldiaziridine |

InChI |

InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |

Clave InChI |

XSBNZKOMEUOPFQ-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(N1)(C)C |

SMILES canónico |

CC(C)N1C(N1)(C)C |

Otros números CAS |

17119-93-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)